molecular formula C18H18N6O3S B6504118 N-cyclopropyl-2-(5-oxo-4-{4-[2-(thiophen-2-yl)acetamido]phenyl}-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)acetamide CAS No. 1396712-55-2

N-cyclopropyl-2-(5-oxo-4-{4-[2-(thiophen-2-yl)acetamido]phenyl}-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)acetamide

Cat. No.: B6504118
CAS No.: 1396712-55-2
M. Wt: 398.4 g/mol
InChI Key: UWWURJKIJDBXIA-UHFFFAOYSA-N
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Description

N-cyclopropyl-2-(5-oxo-4-{4-[2-(thiophen-2-yl)acetamido]phenyl}-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)acetamide is a synthetic compound featuring a tetrazole ring (4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl), a thiophene-acetamide substituent, and a cyclopropylamide group. The tetrazole moiety is a nitrogen-rich heterocycle known for its bioisosteric replacement of carboxylic acids in pharmaceuticals, enhancing metabolic stability and bioavailability . The thiophene group contributes to π-π stacking interactions, while the cyclopropylamide may influence conformational rigidity and membrane permeability.

Properties

IUPAC Name

N-[4-[4-[2-(cyclopropylamino)-2-oxoethyl]-5-oxotetrazol-1-yl]phenyl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N6O3S/c25-16(10-15-2-1-9-28-15)19-13-5-7-14(8-6-13)24-18(27)23(21-22-24)11-17(26)20-12-3-4-12/h1-2,5-9,12H,3-4,10-11H2,(H,19,25)(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWWURJKIJDBXIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CN2C(=O)N(N=N2)C3=CC=C(C=C3)NC(=O)CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-cyclopropyl-2-(5-oxo-4-{4-[2-(thiophen-2-yl)acetamido]phenyl}-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This compound features a complex structure characterized by a cyclopropyl group, a tetrazole ring, and a thiophene moiety, which are known to influence its pharmacological properties.

The molecular formula of this compound is C17H17N7O3S. It has a molecular weight of 399.4 g/mol. The structural complexity of this compound suggests that it may interact with various biological targets, leading to diverse pharmacological effects.

PropertyValue
Molecular FormulaC17H17N7O3S
Molecular Weight399.4 g/mol
CAS Number1396882-43-1

Antimicrobial Activity

Research indicates that compounds containing tetrazole and thiophene rings often exhibit significant antimicrobial properties. The incorporation of these moieties into N-cyclopropyl-2-(5-oxo...) may enhance its efficacy against various pathogens. For instance, studies have shown that derivatives with similar structures can inhibit bacterial growth effectively.

Anticancer Potential

The anticancer activity of compounds with tetrazole rings has been well-documented. These compounds may induce apoptosis in cancer cells through various mechanisms such as inhibition of cell cycle progression and modulation of signaling pathways. Preliminary studies suggest that N-cyclopropyl-2-(5-oxo...) could exhibit similar properties, warranting further investigation into its potential as an anticancer agent.

Enzyme Inhibition

The mechanism of action for N-cyclopropyl-2-(5-oxo...) may involve the inhibition of specific enzymes or receptors. Compounds with similar structures have been reported to act as inhibitors for various targets, including kinases and proteases. The presence of the acetamide group in this compound could facilitate interactions with enzyme active sites.

Case Studies

Several studies have explored the biological activities of related compounds:

  • Antimicrobial Efficacy : A study on tetrazole derivatives demonstrated their ability to inhibit the growth of Gram-positive and Gram-negative bacteria. The structure-function relationship highlighted the importance of the tetrazole ring in enhancing antimicrobial activity .
  • Anticancer Activity : Research on thiophene-containing compounds revealed their potential to induce apoptosis in glioma cells through multiple pathways, including the activation of caspases and inhibition of survival signals .
  • Enzyme Inhibition : Investigations into similar acetamide derivatives showed potent inhibition of tyrosinase and other enzymes critical in metabolic pathways associated with cancer progression .

Scientific Research Applications

Molecular Formula

The molecular formula for this compound is C19H21N5O2SC_{19}H_{21}N_{5}O_{2}S, indicating a complex arrangement of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.

Medicinal Chemistry

N-cyclopropyl derivatives have been extensively studied for their potential as therapeutic agents. The specific compound shows promise in the following areas:

  • Anticancer Activity : Studies suggest that compounds containing tetrazole rings exhibit cytotoxic effects against various cancer cell lines. The incorporation of thiophene may further enhance these effects due to its electron-rich nature .
  • Antimicrobial Properties : Research indicates that similar compounds have demonstrated significant antibacterial and antifungal activities. The unique structure of N-cyclopropyl derivatives may contribute to their ability to disrupt microbial cell functions .

Neuroscience

The compound's structure suggests potential applications in neuropharmacology. Compounds with similar frameworks have been investigated for their effects on neurotransmitter systems, particularly:

  • Anxiolytic Effects : Preliminary studies indicate that tetrazole-containing compounds can modulate GABAergic activity, potentially leading to anxiolytic effects .

Drug Development

The unique properties of N-cyclopropyl derivatives make them suitable candidates for drug development:

  • Lead Compound Identification : The compound can serve as a lead structure for synthesizing new drugs targeting specific biological pathways. Its diverse functional groups allow for modifications that can optimize efficacy and reduce toxicity .

Biochemical Research

In biochemical assays, the compound can be utilized to study enzyme interactions and receptor binding due to its ability to mimic natural substrates or inhibitors.

Table 1: Comparison of Biological Activities

Activity TypeCompound TypeObserved Effects
AnticancerTetrazole derivativesCytotoxicity against cancer cell lines
AntimicrobialThiophene-containing compoundsSignificant antibacterial activity
NeuropharmacologicalN-cyclopropyl derivativesPotential anxiolytic effects

Case Study 1: Anticancer Activity

A study published in Drug Target Insights evaluated the anticancer properties of a related tetrazole derivative. The results showed a significant reduction in cell viability in various cancer cell lines when treated with the compound at micromolar concentrations .

Case Study 2: Antimicrobial Efficacy

Research conducted by Smith et al. demonstrated that thiophene-containing compounds exhibited potent antimicrobial activity against Staphylococcus aureus. The study highlighted the importance of structural modifications in enhancing bioactivity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Bioactivity

The compound’s structural analogs are categorized based on shared motifs: tetrazole derivatives , thiophene-containing compounds , and cyclopropylamide-linked molecules .

Table 1: Structural and Functional Comparison
Compound Name/Feature Key Structural Elements Bioactivity/Application Synthesis Method Hydrogen Bonding Patterns References
Target Compound Tetrazole, thiophene-acetamide, cyclopropylamide Potential enzyme inhibition (hypothetical) Multi-step amide coupling/cyclization Amide N-H, tetrazole O acceptors
(6R,7S)-7-[2-(1H-Tetrazol-1-yl)acetamido]-... () Tetrazol-1-yl, thiadiazole, bicyclic core Antibacterial (β-lactam-like activity) Fermentation (marine actinomycetes) Thiadiazole S, tetrazole N acceptors
Salternamide E () Cyclic depsipeptide, ester linkages Anticancer (cytotoxicity) Microbial biosynthesis Ester O, amide N-H donors
Generic Tetrazole-cyclopropyl analogs Tetrazole, cyclopropyl, variable R-groups ACE inhibition, kinase modulation Solid-phase synthesis Variable H-bond donors/acceptors
Key Observations:

Tetrazole Derivatives: The target compound’s tetrazole ring enables strong hydrogen-bond acceptor interactions (O and N atoms), similar to β-lactam antibiotics () . Cyclopropylamide groups, as seen in the target compound, enhance metabolic stability compared to linear alkyl chains in analogs like Salternamide E .

Synthesis Routes :

  • The target compound is likely synthesized via amide coupling (thiophene-acetamide linkage) and tetrazole cyclization, contrasting with microbial biosynthesis routes for marine-derived analogs () .

Hydrogen Bonding :

  • The target compound’s amide N-H and tetrazole O atoms form directional interactions critical for target binding, akin to Etter’s hydrogen-bonding principles in molecular recognition () . Thiadiazole-containing analogs () rely more on sulfur-mediated interactions.

Functional and Pharmacological Differences

  • Bioactivity : While the target compound’s bioactivity remains hypothetical, structurally related tetrazole-cyclopropyl analogs exhibit ACE inhibition (IC₅₀ ~10 nM) and kinase modulation (e.g., JAK2 inhibition) . In contrast, thiophene-free analogs like Salternamide E show cytotoxicity against cancer cells (IC₅₀ ~5 µM) .
  • Solubility and Permeability : The cyclopropylamide group may reduce solubility compared to ester-containing analogs (e.g., Salternamide E) but improve blood-brain barrier penetration due to increased lipophilicity .

Research Findings and Methodological Insights

  • Structural Analysis : The compound’s crystal structure (if resolved) likely employs SHELXL for refinement, a standard for small-molecule crystallography () .
  • LC/MS Profiling: As applied in marine actinomycete studies (), LC/MS could identify minor metabolites of the target compound, aiding impurity profiling .
  • Lumping Strategy : Despite structural similarities to tetrazole-thiophene analogs, the cyclopropyl group may necessitate separate categorization in QSAR models, challenging lumping assumptions () .

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